4-((2-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazono)methyl)benzoic acid
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Overview
Description
4-((2-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazono)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a hydrazono group, which is further connected to a chlorinated pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazono)methyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-4-carbaldehyde with 4-aminobenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((2-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazono)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazono group to an amine or other reduced forms.
Substitution: The chlorine atom in the pyridazinone ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-((2-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazono)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its derivatives may exhibit therapeutic properties, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((2-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazono)methyl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydrazono group may interact with enzymes or receptors, leading to changes in cellular processes. The chlorinated pyridazinone ring may also play a role in its biological activity, potentially through interactions with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl derivatives: These compounds share the pyridazinone core and may exhibit similar biological activities.
Hydrazono derivatives: Compounds with hydrazono groups often have similar reactivity and can undergo similar chemical transformations.
Benzoic acid derivatives: These compounds are widely used in various applications and can serve as a basis for comparison.
Uniqueness
4-((2-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)hydrazono)methyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[[(5-chloro-6-oxo-1-phenylpyridazin-4-yl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c19-16-15(11-21-23(17(16)24)14-4-2-1-3-5-14)22-20-10-12-6-8-13(9-7-12)18(25)26/h1-11,22H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWOAZNJZCMGPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NN=CC3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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